molecular formula C12H16N2O2 B1398440 Ethyl 4-(allylamino)-3-aminobenzoate CAS No. 1220029-61-7

Ethyl 4-(allylamino)-3-aminobenzoate

Cat. No.: B1398440
CAS No.: 1220029-61-7
M. Wt: 220.27 g/mol
InChI Key: GDFJTHOYXTYWMZ-UHFFFAOYSA-N
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Description

Ethyl 4-(allylamino)-3-aminobenzoate is a substituted benzoate ester featuring an ethyl ester group at the carboxylic acid position, with amino (-NH₂) and allylamino (-NH-CH₂-CH=CH₂) substituents at the 3- and 4-positions of the aromatic ring, respectively. This compound is likely synthesized via nucleophilic aromatic substitution or reductive amination, analogous to methods described for related derivatives (e.g., ).

Properties

IUPAC Name

ethyl 3-amino-4-(prop-2-enylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-7-14-11-6-5-9(8-10(11)13)12(15)16-4-2/h3,5-6,8,14H,1,4,7,13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFJTHOYXTYWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(allylamino)-3-aminobenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 4-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-aminobenzoate.

    Allylation: The amino group is then reacted with allyl chloride in the presence of a base such as sodium hydroxide to introduce the allylamino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Utilizing large-scale hydrogenation reactors for the reduction step.

    Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance efficiency.

    Automated Allylation: Using automated systems for the allylation step to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(allylamino)-3-aminobenzoate undergoes various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be further reduced to modify the amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of fully reduced amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Ethyl 4-(allylamino)-3-aminobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(allylamino)-3-aminobenzoate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors due to its amino and allylamino groups.

    Pathways Involved: It may modulate biochemical pathways related to inflammation and microbial growth by inhibiting specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between Ethyl 4-(allylamino)-3-aminobenzoate and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Features Applications/Properties Reference
This compound 3-NH₂, 4-NH-CH₂-CH=CH₂ C₁₂H₁₆N₂O₂ 236.27 Allylamino (unsaturated), dual amino groups Potential drug intermediate; allyl group enables further conjugation
Ethyl 3-amino-4-(methylamino)benzoate 3-NH₂, 4-NH-CH₃ C₁₀H₁₄N₂O₂ 208.23 Methylamino (saturated), smaller substituent Agrochemical synthesis; steric flexibility
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate 3-NO₂, 4-NH-cyclohexyl C₁₅H₂₀N₂O₄ 292.33 Nitro (electron-withdrawing), bulky cyclohexyl Intermediate for heterocycles (e.g., benzimidazoles)
Ethyl 4-aminobenzoate 4-NH₂ C₉H₁₁NO₂ 165.19 Single amino group; simple structure Local anesthetic precursor (e.g., benzocaine)
Ethyl 4-[(4-chlorophenyl)carbonylamino]benzoate 4-NH-C(O)-C₆H₄-Cl C₁₆H₁₄ClNO₃ 303.74 Chlorophenylacylamide; polar substituent Polymer or peptide synthesis

Impact of Substituents on Properties

  • Reactivity: The allylamino group in this compound introduces unsaturation, enabling Diels-Alder or thiol-ene reactions, which are absent in saturated analogs like Ethyl 3-amino-4-(methylamino)benzoate . Nitro groups (e.g., in Ethyl 4-(cyclohexylamino)-3-nitrobenzoate) increase electrophilicity, facilitating reductions to amines, whereas amino groups enhance nucleophilicity for acylation or alkylation .
  • Solubility and Stability: Bulky substituents (e.g., cyclohexyl in ) reduce solubility in polar solvents compared to allyl or methyl groups. Ionic derivatives, such as Ethyl 3-aminobenzoate methanesulfonic acid salt (), exhibit higher water solubility due to charged counterions.
  • Synthetic Routes: Allylamino-substituted derivatives may require controlled reaction conditions to avoid polymerization of the allyl group, unlike methyl- or cyclohexyl-substituted analogs . Nitro-to-amine reductions (e.g., converting ’s nitro group to an amino) involve catalysts like Pd/C or Fe/HCl, adding complexity compared to direct amination .

Pharmaceutical Relevance

  • Ethyl 4-aminobenzoate derivatives are foundational in synthesizing local anesthetics (e.g., benzocaine) . The dual amino groups in this compound could enable development of bifunctional inhibitors or prodrugs.
  • Allyl groups are exploited in prodrug strategies for controlled drug release via enzymatic cleavage or photochemical activation.

Material Science

  • The unsaturated allylamino group may serve as a crosslinking site in polymer chemistry, distinguishing it from saturated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(allylamino)-3-aminobenzoate
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Ethyl 4-(allylamino)-3-aminobenzoate

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